molecular formula C23H40N10O9 B12331794 H-Gly-Arg-Gly-Gln-Ser-Pro-OH

H-Gly-Arg-Gly-Gln-Ser-Pro-OH

Cat. No.: B12331794
M. Wt: 600.6 g/mol
InChI Key: KTXHUIKOFVQSGR-AJNGGQMLSA-N
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Description

H-Gly-Arg-Gly-Gln-Ser-Pro-OH is a synthetic hexapeptide with the sequence Gly-Arg-Gly-Gln-Ser-Pro. Its molecular weight is approximately 600.6 g/mol (calculated), and it features a combination of charged (Arg), polar (Gln, Ser), and structural (Pro) residues. The peptide lacks post-translational modifications or fluorescent tags, making it suitable for studying intrinsic biochemical interactions.

Properties

Molecular Formula

C23H40N10O9

Molecular Weight

600.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H40N10O9/c24-9-17(36)30-12(3-1-7-28-23(26)27)19(38)29-10-18(37)31-13(5-6-16(25)35)20(39)32-14(11-34)21(40)33-8-2-4-15(33)22(41)42/h12-15,34H,1-11,24H2,(H2,25,35)(H,29,38)(H,30,36)(H,31,37)(H,32,39)(H,41,42)(H4,26,27,28)/t12-,13-,14-,15-/m0/s1

InChI Key

KTXHUIKOFVQSGR-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Gly-Gln-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Gly-Gln-Ser-Pro-OH can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives.

Scientific Research Applications

H-Gly-Arg-Gly-Gln-Ser-Pro-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including wound healing and tissue regeneration.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Gly-Arg-Gly-Gln-Ser-Pro-OH involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, influencing cell signaling pathways that regulate processes like cell migration, proliferation, and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP)

  • Sequence : Gly-Arg-Gly-Asp-Ser-Pro
  • Molecular Weight : ~587.6 g/mol (calculated)
  • Key Features :
    • Contains the RGD motif (Arg-Gly-Asp), a well-characterized integrin-binding sequence critical for cell adhesion .
    • Asp at position 4 introduces a negative charge , enhancing interactions with cationic receptors like integrins.
    • Widely used in studies of angiogenesis, thrombosis, and cancer metastasis due to its integrin affinity .

Comparison with Target Peptide :
Replacing Asp (charged) with Gln (polar, uncharged) in the target peptide likely disrupts integrin binding, as the RGD motif is essential for this interaction. The target peptide may exhibit reduced biological activity in cell adhesion assays.

H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH (GRGDSPK)

  • Sequence : Gly-Arg-Gly-Asp-Ser-Pro-Lys
  • Molecular Weight : ~760.8 g/mol (calculated)
  • Used in drug delivery systems where cationic residues enhance cellular uptake.

Comparison with Target Peptide :
The absence of Lys in the target peptide reduces its net positive charge, which may limit its utility in delivery applications. However, the Gln residue could introduce unique hydrogen-bonding interactions absent in GRGDSPK.

Fc-Gly-Pro-Arg(NO2)-OMe (Electroactive Peptide)

  • Sequence: Ferrocene-Gly-Pro-Arg(NO2)-OMe
  • Key Features :
    • Ferrocene tag enables electrochemical detection.
    • Forms a 2:1 complex with Cu(II) , as shown by cyclic voltammetry .
    • Nitro group on Arg modifies redox properties.

Comparison with Target Peptide: The target peptide lacks a redox-active moiety (e.g., ferrocene) and nitro modifications, limiting its electrochemical utility.

FITC-εAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH (Fluorescent Peptide)

  • Sequence : FITC-εAhx-Gly-Arg-Gly-Asp-Ser-Pro
  • Molecular Weight : 1,090.13 g/mol
  • Key Features :
    • Fluorescein isothiocyanate (FITC) tag allows fluorescence-based tracking in cellular imaging.
    • Used in receptor localization and binding affinity studies .

H-Gly-Pro-Arg-Pro-OH (Proline-Rich Peptide)

  • Sequence : Gly-Pro-Arg-Pro
  • Key Features :
    • Proline-rich structure may confer protease resistance or induce specific secondary structures (e.g., polyproline helices) .

Comparison with Target Peptide :
The target peptide contains only one Pro residue (position 6), likely forming a less rigid structure. This difference could influence stability and enzymatic degradation rates.

Research Implications and Gaps

  • The target peptide’s Gln substitution for Asp merits investigation into alternative binding partners, such as lectins or kinases that recognize polar motifs.
  • Metal-binding studies (e.g., with Cu(II) or Zn(II)) could reveal novel applications, building on findings from Fc-Gly-Pro-Arg(NO2)-OMe .
  • Safety and stability data for the target peptide are absent in the provided evidence, warranting further toxicological profiling.

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